molecular formula C19H23FN4O3 B2453502 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1171504-53-2

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2453502
CAS No.: 1171504-53-2
M. Wt: 374.416
InChI Key: SSQDTHDKQOKUKP-UHFFFAOYSA-N
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Description

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a chemical compound that has gained attention due to its interesting chemical structure and potential applications in various fields, including pharmacology and material sciences. This compound features a pyrazole ring, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves the formation of the pyrazole core followed by functional group modifications.

  • A common starting material is 4-fluorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and propoxylation to introduce the necessary functional groups.

Industrial Production Methods:

  • In an industrial setting, the production of this compound can be scaled up using automated synthesis processes, which may involve continuous flow reactors for improved efficiency and safety.

  • Key steps such as the formation of the piperazine ring and its subsequent attachment to the pyrazole core are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the propoxy group, leading to the formation of ketones or aldehydes.

  • Reduction: Reduction reactions can be performed on the carbonyl group within the pyrazole structure, often using reagents like sodium borohydride.

  • Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate or chromium trioxide.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution conditions: Base or acid catalysts depending on the reaction specifics.

Major Products Formed:

  • Oxidation can yield corresponding ketones or carboxylic acids.

  • Reduction typically produces alcohols or amines.

  • Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology:

  • Explored for its potential activity as an enzyme inhibitor.

  • Investigated in drug discovery programs for its ability to interact with specific biological targets.

Medicine:

Industry:

  • Used in the development of advanced materials, such as polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism by which 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can influence biochemical pathways by either inhibiting or activating these targets, leading to potential therapeutic effects.

Molecular Targets and Pathways:

  • Enzyme inhibition: May bind to the active site of enzymes, preventing substrate access.

  • Receptor modulation: Can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 1-(4-fluorophenyl)-3-(4-piperazinyl)propan-1-one

  • 1-(4-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Comparison:

  • 1-(4-fluorophenyl)-3-(4-piperazinyl)propan-1-one: Lacks the pyrazole ring, making it structurally simpler and possibly less versatile in its applications.

  • 1-(4-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone: The chlorine substitution can affect the compound's reactivity and binding properties compared to the fluorine substitution.

Conclusion

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound with significant potential in scientific research and industrial applications due to its complex structure and versatile chemical reactivity. Whether it's in the lab developing new pharmaceuticals or creating novel materials, this compound offers intriguing possibilities.

Properties

IUPAC Name

1-[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-3-12-27-17-13-24(16-6-4-15(20)5-7-16)21-18(17)19(26)23-10-8-22(9-11-23)14(2)25/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQDTHDKQOKUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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